molecular formula C15H22N2O5S B2524780 5-[(Diethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid CAS No. 794554-68-0

5-[(Diethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid

Cat. No.: B2524780
CAS No.: 794554-68-0
M. Wt: 342.41
InChI Key: VUCMZJWEELKWJY-UHFFFAOYSA-N
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Description

5-[(Diethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid is a chemical compound with the molecular formula C15H22N2O5S and a molecular weight of 342.41 g/mol . This compound is used in various scientific research applications, particularly in the field of proteomics.

Preparation Methods

The synthesis of 5-[(Diethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid involves several steps. The synthetic route typically starts with the preparation of the benzoic acid derivative, followed by the introduction of the diethylamino group and the sulfonyl group. The morpholine ring is then incorporated into the structure. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reactions .

Chemical Reactions Analysis

5-[(Diethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[(Diethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 5-[(Diethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

5-[(Diethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its wide range of applications in scientific research.

Properties

IUPAC Name

5-(diethylsulfamoyl)-2-morpholin-4-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-3-17(4-2)23(20,21)12-5-6-14(13(11-12)15(18)19)16-7-9-22-10-8-16/h5-6,11H,3-4,7-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCMZJWEELKWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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